molecular formula C8H8FNO3 B1326311 2-(2-Fluoro-5-nitrophenyl)ethanol CAS No. 1021389-31-0

2-(2-Fluoro-5-nitrophenyl)ethanol

Cat. No. B1326311
M. Wt: 185.15 g/mol
InChI Key: MCHWKGNTOWXQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Fluoro-5-nitrophenyl)ethanol” is also known as "(2-Fluoro-5-nitrophenyl)methanol" . It is a chemical compound with the molecular formula C8H8FNO3 .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-5-nitrophenyl)ethanol” consists of a benzene ring substituted with a fluoro group at the 2nd position and a nitro group at the 5th position. An ethanol group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Fluoro-5-nitrophenyl)ethanol” is 185.15 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity are also provided .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Process : The compound has been synthesized through various chemical processes. For instance, Zhao De-feng (2007) detailed the synthesis of a related compound, 2-(2,5-diamino phenyl)ethanol, starting with nitration and proceeding through several steps, including ammonolysis and catalytic hydrogenation, to increase the overall yield of the target molecule (Zhao De-feng, 2007).

Chemical Reactions and Mechanisms

  • Kinetics of Reactions with Aniline : Brewis et al. (1974) explored the kinetics of reactions involving similar compounds with aniline and other derivatives in different solvents, providing insights into the catalysis and mobility of fluorine in these reactions (Brewis et al., 1974).
  • Photochemical Reaction Mechanisms : The photochemical behavior of 2-nitrobenzyl alcohol, a structurally related compound, has been studied by Gáplovský et al. (2005), revealing interesting insights into the reaction mechanisms under various conditions (Gáplovský et al., 2005).

Photophysical and Photochemical Properties

  • Zinc Phthalocyanines with Fluoro-functionalized Substituents : Aktaş et al. (2014) reported the synthesis of zinc phthalocyanines with fluoro-functionalized groups, showcasing the impact of such substituents on photodegradation and fluorescence properties (Aktaş et al., 2014).

Catalytic Activities

  • Organocatalytic Aerobic Alcohol Oxidation : Shibuya et al. (2011) introduced an organocatalytic system for the aerobic oxidation of alcohols, including 5-fluoro-2-azaadamantane N-oxyl, demonstrating a broad scope under mild, halogen-free conditions (Shibuya et al., 2011).

Novel Applications in Organic Synthesis

  • Functionalization of Alcohols : Fischer and Heinrich (2021) described the use of a novel Sanger-type reagent for the functionalization of alcohols, highlighting the potential of such compounds in organic synthesis (Fischer & Heinrich, 2021).

Role in Biomimetic Model Systems

  • Biomimetic Model Systems : Liu et al. (2007) discussed a reductionist biomimetic model system demonstrating the Zn(II)-catalyzed cleavage of an RNA model, contributing to the understanding of metal-catalyzed reactions of biological relevance (Liu et al., 2007).

Safety And Hazards

“2-(2-Fluoro-5-nitrophenyl)ethanol” should be handled with care. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWKGNTOWXQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-5-nitrophenyl)ethanol

Synthesis routes and methods

Procedure details

To a solution of 2-(2-fluoro-5-nitrophenyl)acetic acid (2.0 g, 10 mmol) in THF (50 mL) was added borane dimethyl sulfide complex solution (4.0 g, 25 mmol). The reaction was warmed to 60° C. stirred for about 12 hr. After cooling down to RT, CH3OH (20 mL) was slowly added to the reaction, concentrated under reduced pressure to remove solvent. The residue was purified by column chromatography on silica gel (200-300 mesh, PE/EA=2/1) to afford the product as a colorless oil (1.6 g, 86.1%). 1H NMR (400 MHz, DMSO-d6) δ 8.27 (t, J=3.2, 6.4 Hz, 1 H), 8.19-8.14 (m, 1 H), 8.45 (t, J=9.2 Hz, 1 H), 4.80 (t, J=5.6 Hz, 1 H), 3.66 (dt, J=5.6, 6.4 Hz, 1 H), 2.86 (t, J=6.4 Hz, 2 H). MS (ESI) m/e [M+1]+ 186.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
86.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluoro-5-nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-5-nitrophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-Fluoro-5-nitrophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2-Fluoro-5-nitrophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-Fluoro-5-nitrophenyl)ethanol
Reactant of Route 6
2-(2-Fluoro-5-nitrophenyl)ethanol

Citations

For This Compound
1
Citations
RA Bunce, T Nago, B White - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
A tandem reductive amination‐S N Ar reaction has been applied to the synthesis of (±)‐1,2‐dialkyl‐5‐nitro‐2,3‐dihydro‐1H‐indoles. Treatment of a series of 2‐fluoro‐5‐nitrobenzyl …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.